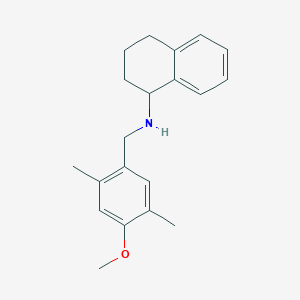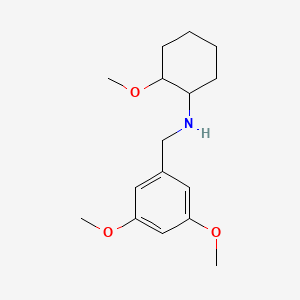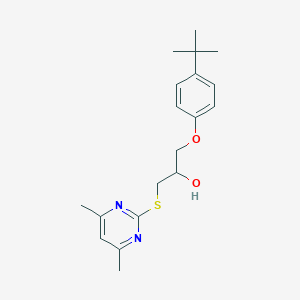![molecular formula C23H18F3N3O7S B4917330 METHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE](/img/structure/B4917330.png)
METHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Pyrimidine Ring: This can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.
Sulfonylation and Amide Formation: The final steps involve sulfonylation of the pyrimidine ring followed by coupling with the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of nitro groups would yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
METHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of METHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The benzodioxole moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)BENZOATE
- Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
This compound is unique due to its combination of a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
methyl 2-[3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O7S/c1-34-21(31)14-4-2-3-5-15(14)27-20(30)8-9-37(32,33)22-28-16(11-19(29-22)23(24,25)26)13-6-7-17-18(10-13)36-12-35-17/h2-7,10-11H,8-9,12H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITLNUDISIYZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4,5-difluoro-2-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4917250.png)


![4-[methyl(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4917290.png)
![methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B4917295.png)

![4-{(E)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4917321.png)
![2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4917324.png)
![4-(2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4917326.png)
![7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B4917335.png)

![3-(benzoylamino)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B4917353.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4917357.png)
![2-[4-(2-Propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B4917361.png)
